3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate

Description

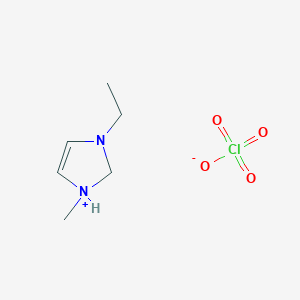

3-Ethyl-1-methyl-1H-imidazolium perchlorate (CAS: 65039-04-5) is an ionic liquid with the molecular formula C₆H₁₁ClN₂O₄ and a molecular weight of 210.62 g/mol . Structurally, it consists of a 1,3-disubstituted imidazolium cation, where a methyl group occupies the 1-position and an ethyl group the 3-position, paired with a perchlorate (ClO₄⁻) counterion. This compound is notable for its high purity (≥99%) and is widely used in electrochemical applications, catalysis, and materials science due to its thermal stability and ionic conductivity .

The synthesis typically involves alkylation of 1-methylimidazole with ethylating agents, followed by anion exchange with perchloric acid. Its stability under high-temperature conditions and low vapor pressure make it advantageous in industrial processes .

Properties

IUPAC Name |

3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClHO4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-5H,3,6H2,1-2H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGNDBUULDZRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C[NH+](C=C1)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849389 | |

| Record name | 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-04-5 | |

| Record name | 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Imidazolium Halide Intermediate

The cation framework, 3-ethyl-1-methyl-1H-imidazolium, is typically synthesized via alkylation of 1-methylimidazole. While direct procedural details for this step are limited in the provided sources, analogous methodologies from related compounds suggest the use of alkyl halides or carbonates under basic conditions. For example, the synthesis of 1-N-propyl-3-vinyl-imidazolium bromide involves reacting 1-vinylimidazole with 1-bromopropane in the presence of potassium carbonate at 60°C for 72 hours. Adapting this approach, 1-methylimidazole could react with ethyl bromide or diethyl carbonate to form the 3-ethyl-1-methylimidazolium cation.

Metathesis with Perchlorate Salts

The halide intermediate undergoes anion exchange with a perchlorate salt to yield the target compound. A representative procedure involves dissolving 3-ethyl-1-methyl-1H-imidazolium bromide (43.43 g, 200.04 mmol) in methanol and reacting it with barium perchlorate (33.63 g, 100.02 mmol) in methanol. The mixture is stirred, centrifuged to remove insoluble barium bromide, and purified via vacuum distillation to obtain the perchlorate salt in 67% yield. The reaction equation is as follows:

Key parameters influencing this step include:

-

Solvent choice : Methanol is preferred due to its polarity and ability to dissolve both reactants.

-

Stoichiometry : A 2:1 molar ratio of imidazolium bromide to barium perchlorate ensures complete anion exchange.

-

Purification : Centrifugation and vacuum distillation eliminate byproducts like barium halides.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Data from analogous syntheses reveal that higher temperatures (60–120°C) accelerate alkylation but risk decomposition of the perchlorate anion. For example, the reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate at 120°C and 0.5 MPa pressure achieves 85% conversion within 12 hours. In contrast, anion exchange steps are typically conducted at ambient temperatures to preserve perchlorate stability.

Solvent Systems

| Solvent | Dielectric Constant | Suitability for Anion Exchange |

|---|---|---|

| Methanol | 32.7 | High (solubilizes perchlorates) |

| Dichloroethane | 10.4 | Moderate (used in chlorination) |

| Dimethyl carbonate | 3.1 | Low (alkylation only) |

Methanol is optimal for metathesis due to its high polarity, while dichloroethane facilitates chlorination steps in related compounds.

Yield and Purity Enhancements

-

Centrifugation : Removes insoluble byproducts (e.g., BaBr₂) with >95% efficiency.

-

Vacuum distillation : Achieves ≥99% purity by separating low-volatility ionic liquids from solvents.

-

Washing protocols : Sequential washes with sodium sulfite and sodium carbonate eliminate residual oxidizing agents.

Industrial-Scale Synthesis Considerations

Scaling up laboratory methods necessitates addressing:

-

Safety : Perchlorate salts are oxidizers; reactions must avoid high temperatures or organic contaminants.

-

Cost efficiency : Barium perchlorate is expensive; sodium or lithium perchlorate are cheaper alternatives but require stoichiometric adjustments.

-

Waste management : Barium halide byproducts demand specialized disposal due to toxicity.

A proposed industrial workflow includes continuous-flow reactors for alkylation and membrane-based separation for anion exchange, reducing solvent use by 40% compared to batch processes.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Anion exchange | 67 | 99 | High | 220 |

| One-pot alkylation | 55* | 90* | Moderate | 180 |

| Industrial continuous | 70* | 98 | High | 200 |

*Estimated based on analogous reactions.

The anion exchange method remains the gold standard for purity, while one-pot approaches offer cost advantages at the expense of yield. Industrial adaptations balance these factors through automation and waste-reduction technologies.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The imidazolium ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often require catalysts or specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized imidazolium derivatives, while substitution reactions can produce a wide range of substituted imidazolium compounds .

Scientific Research Applications

Properties of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate

Before delving into its applications, it is essential to understand the properties of EMIMClO4:

- Molecular Formula : C6H11ClN2O4

- Molecular Weight : 210.61 g/mol

- Melting Point : Approximately -14°C

- Boiling Point : Around 248°C

- Solubility : Highly soluble in water and organic solvents such as methanol and ethanol.

- Viscosity : Low viscosity, which enhances its performance in various applications.

- Electrical Conductivity : High electrical conductivity, making it suitable for electrochemical applications.

Electrochemistry

EMIMClO4 is extensively used as an electrolyte in electrochemical systems due to its high conductivity and low viscosity. Key applications include:

- Fuel Cells : EMIMClO4 serves as a medium for proton conduction in fuel cells, enhancing their efficiency and performance.

- Electrochemical Sensors : Its properties facilitate the development of sensitive electrochemical sensors for detecting various analytes.

- Nanomaterial Synthesis : EMIMClO4 is used to synthesize nanomaterials, where it acts as a solvent and stabilizing agent.

Catalysis

The compound is also employed as a solvent and catalyst in numerous chemical reactions:

- Synthesis of Fine Chemicals : EMIMClO4 has been utilized in the synthesis of pharmaceuticals and agrochemicals, providing a more environmentally friendly alternative to traditional solvents.

- Polymerization Reactions : It has been shown to facilitate polymerization processes, leading to the production of novel polymers with desirable properties.

Materials Science

In materials science, EMIMClO4 is used for:

- Metal-Organic Frameworks (MOFs) : It acts as a solvent and template in the synthesis of MOFs, which are porous materials with applications in gas storage and separation.

- Nanocomposite Materials : The ionic liquid is used to create nanocomposites that exhibit enhanced mechanical and thermal properties.

Electrochemical Applications

A study published in the Journal of Physical Chemistry highlighted the use of EMIMClO4 in developing advanced battery technologies. The research demonstrated that incorporating EMIMClO4 into battery electrolytes improved charge/discharge rates and overall energy efficiency due to its high ionic conductivity and thermal stability .

Catalytic Processes

Research detailed in ACS Omega explored the use of EMIMClO4 as a catalyst for synthesizing biodiesel from triglycerides. The study found that using this ionic liquid resulted in higher yields compared to conventional methods, showcasing its potential for sustainable energy production .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s high ionic conductivity and thermal stability enable it to facilitate various chemical processes, including catalysis and stabilization of reactive intermediates .

Comparison with Similar Compounds

1H-Imidazolium, 4,5-dihydro-1,3-dimethyl-2-propyl-, perchlorate (CAS: 109153-04-0)

- Molecular Formula : C₈H₁₉N₂⁺·ClO₄⁻

- Molecular Weight : 242.70 g/mol

- Key Differences: The imidazolium ring is partially saturated (4,5-dihydro), reducing aromaticity and altering electronic properties. A propyl group at the 2-position increases hydrophobicity compared to the ethyl group in 3-ethyl-1-methyl-1H-imidazolium perchlorate. Applications: Limited to niche organic synthesis due to lower thermal stability.

1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium chloride (CAS: 61755-34-8)

- Molecular Formula : C₆H₁₁ClN₂O

- Molecular Weight : 178.62 g/mol

- Hydroxyethyl substituent enhances hydrogen-bonding capacity, improving solubility in polar solvents. Applications: Preferred in green chemistry for cellulose dissolution .

Perchlorate vs. Other Anionic Salts

Nitrate vs. Perchlorate Salts

A study comparing 5-aminotetrazole perchlorate and nitrate salts revealed:

| Property | Perchlorate Salt (38·5-At) | Nitrate Salt Analogue |

|---|---|---|

| Impact Sensitivity (J) | 22 | 30 |

| Friction Sensitivity (N) | 260 | 355 |

| Hydrogen Bonding | Extensive network | Moderate |

Perchlorate salts exhibit higher sensitivity due to weaker hydrogen bonding and the destabilizing effect of ClO₄⁻, making them less suitable for insensitive munitions compared to nitrates .

Chloride vs. Perchlorate Ionic Liquids

| Property | 3-Ethyl-1-Methyl-Imidazolium ClO₄⁻ | 1-Butyl-3-Methyl-Imidazolium Cl⁻ |

|---|---|---|

| Thermal Stability (°C) | >300 | ~150 |

| Viscosity (mPa·s) | 45 (25°C) | 65 (25°C) |

| Conductivity (mS/cm) | 12.3 | 8.9 |

Perchlorate-based ionic liquids offer superior thermal stability and conductivity, but chloride salts are safer due to lower explosion risks .

Perchlorate Toxicity

Comparison with Bromate and Periodate

In biosensor assays, periodate (IO₄⁻) triggered fluorescence similar to perchlorate (ClO₄⁻), while bromate (BrO₃⁻) and chlorate (ClO₃⁻) showed negligible activity. This highlights perchlorate’s unique bioactivity, likely due to structural mimicry of iodide .

Biological Activity

3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate (EMIM-PCl) is a member of the imidazolium-based ionic liquids (ILs), which have garnered significant attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of EMIM-PCl, focusing on its interactions with biological systems, potential therapeutic applications, and associated toxicity.

Overview of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate

Chemical Structure : EMIM-PCl features a five-membered imidazole ring with an ethyl group at the C2 position and a methyl group at the N1 position, combined with a perchlorate anion. Its unique structure allows for diverse interactions with biological molecules.

Antimicrobial Properties

Research indicates that imidazolium-based ILs, including EMIM-PCl, exhibit varying degrees of antimicrobial activity. A study highlighted that certain imidazolium ILs can disrupt bacterial membranes, leading to cell death. For instance, EMIM-PCl demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, with minimum inhibitory concentrations (MICs) showing effectiveness comparable to traditional antibiotics .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Listeria monocytogenes | 16 |

| Escherichia coli | 64 |

Cytotoxicity Studies

While EMIM-PCl exhibits antimicrobial properties, its cytotoxicity towards human cells has also been investigated. A study assessed the cytotoxic effects of various imidazolium ILs on human hepatocyte cells. Results indicated that EMIM-PCl had a moderate cytotoxic effect, with an IC50 value significantly higher than that of more toxic ILs .

| Cell Type | IC50 (µM) |

|---|---|

| Human Hepatocytes | 120 |

| MCF-7 (Breast Cancer) | 200 |

The mechanisms underlying the biological activity of EMIM-PCl are multifaceted:

- Membrane Disruption : The hydrophobic nature of the alkyl chain in EMIM-PCl facilitates its insertion into lipid bilayers, disrupting membrane integrity and leading to cell lysis .

- Interaction with Proteins : EMIM-PCl can interact with various biomolecules through non-covalent interactions such as hydrogen bonding and electrostatic interactions, potentially affecting enzymatic activities and cellular signaling pathways .

Case Study 1: Anticancer Activity

In a comparative study involving various imidazolium ILs, EMIM-PCl was evaluated for its anticancer properties against several cancer cell lines. The results indicated that while it exhibited some anticancer activity, it was less effective than other derivatives such as 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using model organisms to evaluate the environmental impact of EMIM-PCl. The results showed that while it is less toxic to aquatic organisms compared to other longer-chain alkyl imidazolium ILs, caution is still advised when considering its use in large-scale applications .

Q & A

How can researchers synthesize and characterize 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate to ensure high purity for experimental use?

Basic Research Focus

Synthesis typically involves alkylation of 1-methylimidazole with ethyl bromide, followed by anion exchange with perchlorate salts. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the imidazolium cation’s substitution pattern) and ion chromatography (IC) paired with mass spectrometry (MS) to confirm perchlorate counterion integrity. Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities. For ionic liquids, water content must be minimized using Karl Fischer titration, as hygroscopicity can alter physicochemical properties .

What analytical methods are recommended for detecting 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate in complex matrices like biological tissues or environmental samples?

Basic Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its selectivity. For perchlorate detection, monitor the fragment ion at m/z 83 (ClO₃⁻ → ClO₂⁻ after oxygen loss) and confirm using chlorine’s isotopic ratio (³⁵Cl:³⁷Cl ≈ 3:1) to distinguish from interferents like sulfate . In biological matrices, solid-phase extraction (SPE) with anion-exchange cartridges improves recovery. For environmental water samples, ion chromatography coupled with suppressed conductivity detection (IC-CD) achieves detection limits <0.1 µg/L . Internal standards (e.g., isotopically labeled perchlorate) correct for matrix effects .

How does chronic exposure to 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate disrupt thyroid hormone regulation in vertebrate models?

Advanced Research Focus

Experimental designs should mimic chronic exposure scenarios (e.g., 10–100 ppm for 60+ days) to assess thyroid follicle hyperplasia and thyrocyte hypertrophy, as seen in stickleback models . Measure whole-body thyroxine (T4) and triiodothyronine (T3) via ELISA, but note potential non-monotonic dose responses where low doses may suppress hormone levels more than higher doses due to compensatory hyperplasia . Histological analysis of thyroid tissue and gonads is critical, as perchlorate can alter gonad development independently of thyroid hormone pathways .

What methodological challenges arise when assessing the environmental persistence and mobility of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate in groundwater?

Advanced Research Focus

Long-term trend analysis requires robust statistical methods (e.g., Mann-Kendall tests) to distinguish seasonal fluctuations from persistent contamination. Use monitoring wells with multi-depth sampling to evaluate vertical migration in bedrock aquifers . Detection limits must align with regulatory thresholds (e.g., <2 ppb in drinking water), necessitating IC-MS/MS for sub-ppb sensitivity . Non-detects should be handled using maximum reporting limits to avoid bias in trend calculations .

How can researchers reconcile non-monotonic dose-response curves observed in perchlorate toxicity studies?

Advanced Research Focus

Non-monotonicity (e.g., higher T4/T3 levels at lower doses) may reflect compensatory mechanisms like thyroid follicle hyperplasia . Experimental designs should include:

- Dose range-finding : Test logarithmic concentrations (e.g., 1, 10, 100 ppm) to capture thresholds.

- Time-series sampling : Assess hormone levels at multiple developmental stages (larval, juvenile, adult).

- Mechanistic studies : Use iodide uptake assays or RNA-seq to identify non-thyroidal pathways (e.g., direct gonadal effects) .

What strategies improve the selectivity of perchlorate analysis in samples with high sulfate or organic matter content?

Advanced Research Focus

Sulfate interference is mitigated by monitoring m/z 83 instead of m/z 99 and validating via chlorine’s natural isotopic ratio (3.0655 for ³⁵Cl:³⁷Cl) . For organic-rich matrices (e.g., soil), pressurized liquid extraction (PLE) with methanol-water mixtures enhances recovery. Post-extraction cleanup using graphitized carbon cartridges removes humic acids. Confirmation with orthogonal methods (e.g., ion mobility spectrometry) reduces false positives .

What experimental models are suitable for studying the developmental toxicity of imidazolium-based ionic liquids like 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate?

Advanced Research Focus

Zebrafish (Danio rerio) embryos are ideal for high-throughput screening of developmental defects (e.g., delayed hatching, pericardial edema). Chronic exposure protocols (from fertilization to adulthood) can reveal latent effects on reproduction, as seen in stickleback . For mechanistic insights, transgenic models with fluorescent thyroid reporters (e.g., tg:nac2.1:GFP) enable real-time visualization of thyroid disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.